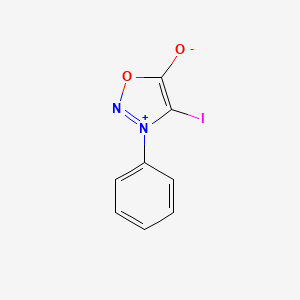
3-Phenyl-4-iodosydnone
概要
説明
3-Phenyl-4-iodosydnone is a heterocyclic compound with the molecular formula C8H5IN2O2. It is a member of the sydnone family, which are mesoionic compounds known for their unique electronic structures and reactivity. The compound is characterized by the presence of a phenyl group and an iodine atom attached to the sydnone core, making it a valuable intermediate in organic synthesis and various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-iodosydnone typically involves the iodination of 3-phenylsydnone. One efficient method is the mechanochemical approach, where 3-phenylsydnone is reacted with N-iodosuccinimide (NIS) in the presence of acetic acid (AcOH). This reaction is carried out using ball-milling techniques, which provide high yields and reduce the need for purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route. This method minimizes the use of organic solvents and can be adapted for large-scale production .
化学反応の分析
Types of Reactions: 3-Phenyl-4-iodosydnone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through cross-coupling reactions, such as Suzuki-Miyaura coupling.
Cycloaddition Reactions: The sydnone core can participate in 1,3-dipolar cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Cycloaddition Reactions: These reactions often require dipolarophiles and can be carried out under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted phenyl sydnones.
Cycloaddition Reactions: Products include a range of heterocyclic compounds with potential biological activities.
科学的研究の応用
3-Phenyl-4-iodosydnone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sydnone derivatives are explored as potential pharmaceutical agents due to their unique reactivity and biological activities.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry
作用機序
The mechanism of action of 3-Phenyl-4-iodosydnone involves its ability to participate in 1,3-dipolar cycloaddition reactions. The sydnone core acts as a dipole, reacting with dipolarophiles to form new heterocyclic compounds. This reactivity is attributed to the mesoionic nature of sydnones, which allows for the stabilization of transition states and intermediates during the reaction .
類似化合物との比較
3-Phenylsydnone: Lacks the iodine substituent but shares similar reactivity.
4-Iodosydnone: Lacks the phenyl group but can undergo similar substitution and cycloaddition reactions.
Iminosydnones: Aza-derivatives of sydnones with similar biological activities
Uniqueness: 3-Phenyl-4-iodosydnone is unique due to the presence of both the phenyl and iodine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4-iodo-3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFDMXGNNSLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


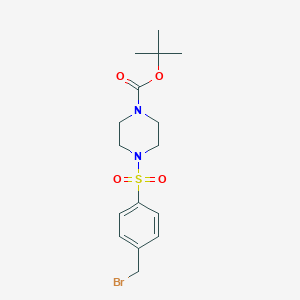
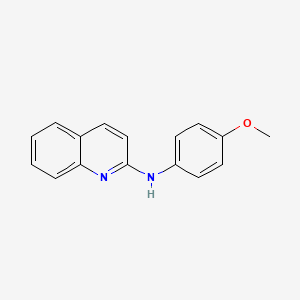


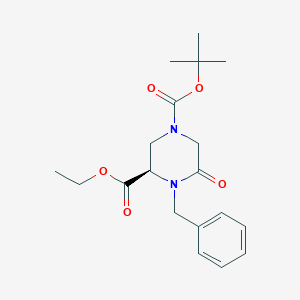
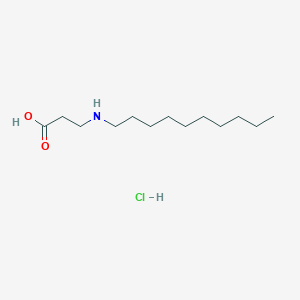
![4-(6'-Hydroxy-1',2',3',4',4a',9a'-hexahydrospiro[cyclohexane-1,9'-xanthen]-4a'-yl)-1,3-benzenediol](/img/structure/B3237273.png)
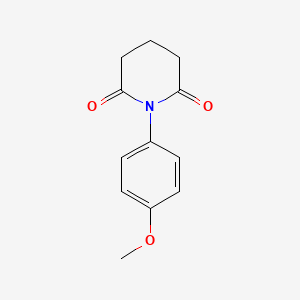
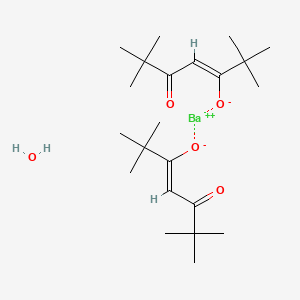
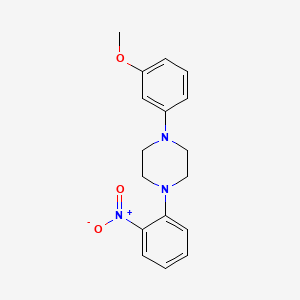
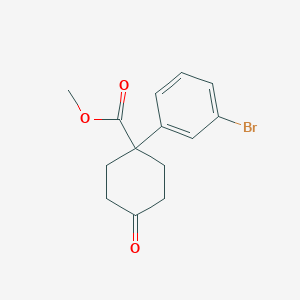
![4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine](/img/structure/B3237304.png)
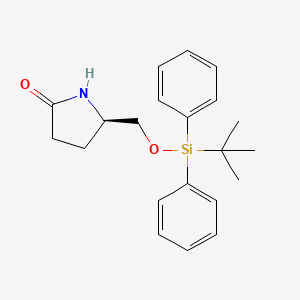
![3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3237309.png)
